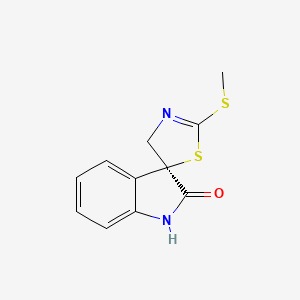

Spirobrassinin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Spirobrassinin is a natural product found in Brassica juncea, Raphanus sativus, and Brassica oleracea with data available.

Aplicaciones Científicas De Investigación

Herbicidal Activity

Recent studies have highlighted the herbicidal properties of Spirobrassinin, particularly its ability to inhibit specific enzymes associated with weed growth.

1. Molecular Docking and Dynamics Simulations

A study conducted by Wang et al. (2023) utilized molecular docking and dynamics simulations to investigate the binding interactions of this compound with various herbicidal target sites. The research identified several key interactions that contribute to its inhibitory effects on weeds:

| Herbicidal Target Site | Binding Energy (Kcal/mol) |

|---|---|

| Acetolactate Synthase (ALS) | -5.22 |

| Dihydrodipicolinate Synthase (DHAD) | -5.56 |

| 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | -5.89 |

| Polyphenol Oxidase (PPO) | -6.43 |

| PSBD1 | -7.30 |

These findings suggest that this compound binds effectively to these target sites, potentially leading to its use as a natural herbicide in agricultural practices .

2. Impact on Plant Growth Regulators

Additionally, the study explored how this compound affects plant growth regulators, showing that it influences phytohormone levels in plants such as Lactuca sativa (lettuce). The compound was found to alter the concentrations of abscisic acid and gibberellins, which are crucial for plant growth and development .

Biological Activities

Beyond its agricultural applications, this compound exhibits significant biological activities that could be harnessed in medicinal contexts.

1. Anti-inflammatory and Anticancer Properties

Research has indicated that spiro-flavonoids, including this compound, possess anti-inflammatory and anticancer activities. A comprehensive review highlighted the structural diversity of spiro-flavonoids and their biological effects, emphasizing the potential of these compounds in therapeutic applications .

2. Neuroprotective Effects

Another study investigated the neuroprotective effects of this compound against amyloid beta-induced toxicity in neuronal cells. The results demonstrated that this compound could reduce oxidative stress markers and improve cell viability, suggesting its potential role in treating neurodegenerative diseases .

Case Studies

Several case studies have provided insights into the practical applications of this compound:

- Elicitation Experiments : In Brassica juncea and Brassica rapa, elicitation with this compound led to increased production of indole-3-acetonitrile, an important metabolite for plant defense mechanisms .

- Enzymatic Activity Studies : A detailed examination of enzymatic activities revealed that this compound significantly inhibits key enzymes involved in metabolic pathways related to weed growth, further supporting its application as a natural herbicide .

Análisis De Reacciones Químicas

Multicomponent Reaction Strategies

Spirobrassinin’s spirooxindole core aligns with synthetic methodologies for analogous spiro compounds. For example, spirooxindoles are synthesized via three-component reactions involving isatin derivatives, amino acids, and alkynes under microwave irradiation (Scheme 8) . Although not directly applied to this compound, these methods highlight scalable and eco-friendly approaches:

Example Protocol :

-

Components: Isatin, amino acid (e.g., proline), but-2-ynedioate.

-

Conditions: Microwave irradiation (150 W), aqueous medium, catalyst-free.

-

Advantages: 85–95% yield, <15-minute reaction time.

Derivatization via Precursor Modification

Modifying the tryptophan precursor enables the synthesis of this compound derivatives. For example, substituting tryptophan with 5-methyl-DL-tryptophan introduces methyl groups at specific positions, yielding non-natural analogues with retained bioactivity . This strategy avoids post-synthetic functionalization challenges.

Derivatization Potential:

-

Substituents: Halogen, alkyl, or aryl groups on the tryptophan backbone.

-

Applications: Enhanced herbicidal or antimicrobial properties .

Computational Insights into Reactivity

In silico studies predict this compound’s interactions with biological targets, such as plant growth regulators and herbicidal enzymes. Molecular dynamics simulations reveal stable binding modes with PSBD1 (a photosystem II component), driven by van der Waals forces and π-π stacking (binding free energy: −9.09 kcal/mol) . These insights guide the design of this compound-based agrochemicals.

Propiedades

Número CAS |

113866-40-3 |

|---|---|

Fórmula molecular |

C11H10N2OS2 |

Peso molecular |

250.3 g/mol |

Nombre IUPAC |

(3S)-2'-methylsulfanylspiro[1H-indole-3,5'-4H-1,3-thiazole]-2-one |

InChI |

InChI=1S/C11H10N2OS2/c1-15-10-12-6-11(16-10)7-4-2-3-5-8(7)13-9(11)14/h2-5H,6H2,1H3,(H,13,14)/t11-/m1/s1 |

Clave InChI |

FUHQSEOSBHASCH-LLVKDONJSA-N |

SMILES |

CSC1=NCC2(S1)C3=CC=CC=C3NC2=O |

SMILES isomérico |

CSC1=NC[C@@]2(S1)C3=CC=CC=C3NC2=O |

SMILES canónico |

CSC1=NCC2(S1)C3=CC=CC=C3NC2=O |

Sinónimos |

spirobrassinin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.